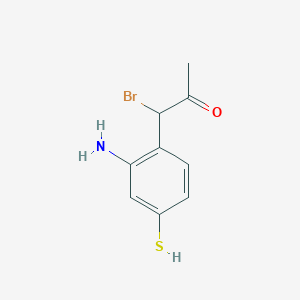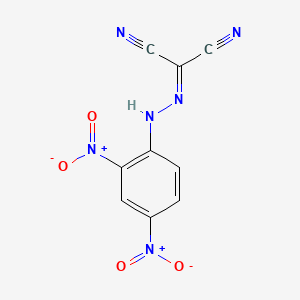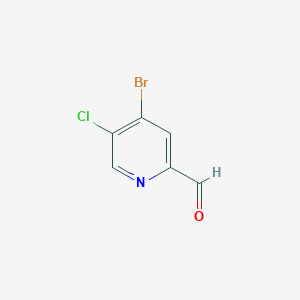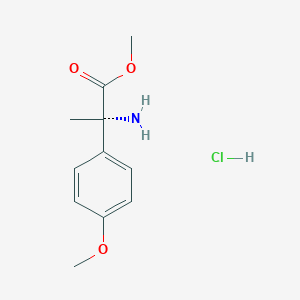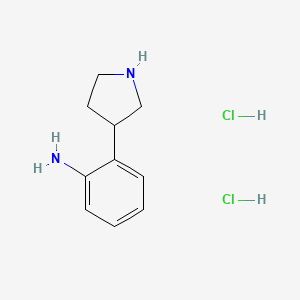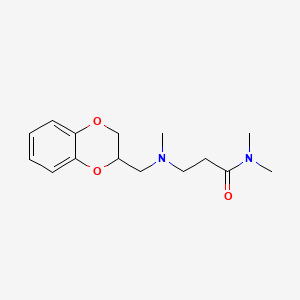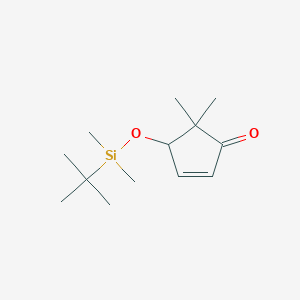![molecular formula C9H16N4O B14063202 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile CAS No. 713522-25-9](/img/structure/B14063202.png)
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminoacetyl group and a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile typically involves the reaction of piperazine with an appropriate nitrile compound under controlled conditions. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:
- 1-Piperazinepropanenitrile, 4-(2-aminoacetyl)-
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Properties
CAS No. |
713522-25-9 |
|---|---|
Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[4-(2-aminoacetyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C9H16N4O/c10-2-1-3-12-4-6-13(7-5-12)9(14)8-11/h1,3-8,11H2 |
InChI Key |
NJHGGPFPQGSEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






